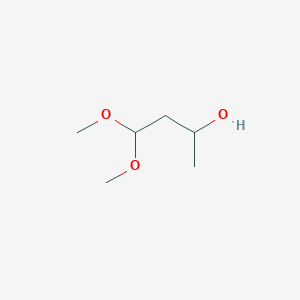

2-((叔丁氧羰基)氨基)-3-羟基丙酸甲酯

描述

Synthesis Analysis

The synthesis of related compounds often involves starting from enantiomerically enriched precursors, utilizing reactions such as Sharpless asymmetric dihydroxylation or electrophilic substitutions. For instance, the enantioselective synthesis of (2R,3R)-2-(tert-butoxycarbonyl)amino-3-cyclohexyl-3-hydroxypropanoic acid demonstrates the versatility of these methods in achieving high enantiomeric excess and yield from readily available starting materials (Alonso et al., 2005).

Molecular Structure Analysis

The crystal structure analysis of compounds bearing the tert-butoxycarbonyl group reveals interesting aspects of their molecular conformation. For example, the study of N-(tert-butoxycarbonyl)-α-aminoisobutyryl-α-aminoisobutyric acid methyl ester highlights the presence of polymorphic forms and the stabilization of helical conformations facilitated by the tert-butoxycarbonyl group, showcasing the compound's ability to form hydrogen-bonded parallel β-sheet-like tapes, which is unusual for protected dipeptides (Gebreslasie et al., 2011).

Chemical Reactions and Properties

Chemical reactions involving methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate derivatives are key for synthesizing various biologically relevant molecules. Such compounds can undergo reactions like C-H amination, offering pathways to synthesize optically active monoprotected amino alcohols, highlighting the compound's utility in preparing biologically active molecules with high yield and selectivity (Yakura et al., 2007).

科学研究应用

生物活性物质的生成:它用于生成生物活性物质,如 sperabillin C 1c 和 (R)-GABOB (Hashiguchi, Kawada, & Natsugari, 1992)。

隐秘霉素-24(arenastatin A)的全合成:该化合物在隐秘霉素-24(一种潜在的抗癌剂)的全合成中发挥作用 (Eggen 等人,2000 年)。

聚甲基丙烯酸酯的合成:它用于基于 α-羟基天冬氨酸的聚甲基丙烯酸酯的合成,展示了其在高分子科学中的应用 (Sanda, Yokoi, Kudo, & Endo, 2002)。

光学活性单保护 2-氨基-2-甲基-1,3-丙二醇的制备:这种化学物质是制备光学活性单保护 2-氨基-2-甲基-1,3-丙二醇的必要组成部分 (Yakura, Yoshimoto, & Ishida, 2007)。

各种化合物的合成:衍生物 (Z)-2-((叔丁氧羰基)氨基)-3-(二甲氨基)丙烯酸甲酯用于合成各种化合物 (Baš 等人,2001 年)。

晶体结构分析:该化合物的晶体结构揭示了 N-甲基化在决定肽构象中的作用 (Jankowska 等人,2002 年)。

可扩展的合成方法:它的合成方法实用且可扩展,这对科学研究很重要 (Alonso 等人,2005 年)。

细胞毒性研究:一些衍生物在卵巢癌和口腔癌中显示出有希望的细胞毒性,表明在设计新的抗癌剂方面具有潜力 (Kumar 等人,2009 年)。

高分子化学中的氨基保护基:它的聚合物用作合适的氨基保护基,Ca2+ 离子提高了胺裂解速率 (Rehse & Ritter, 1989)。

微孢素 B 的合成:微孢素 B 的一个关键片段,甲基-2-((叔丁氧羰基)氨基),已使用交叉复分解和酶促动力学拆分合成 (Swaroop, Tripathy, Jachak, & Reddy, 2014)。

作用机制

Target of Action

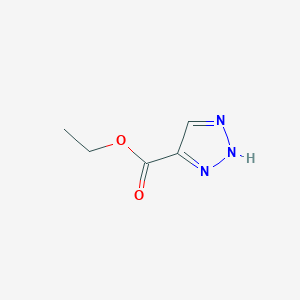

Methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate, also known as N-BOC-DL-serine methyl ester, is a derivative of β-hydroxy acids . These compounds are known to be crucial intermediates in organic synthesis and are present in a wide range of natural products with valuable chemical and medicinal properties . They are typically found in lipids and super molecules that contain depsipeptides .

Mode of Action

The compound interacts with its targets through a series of chemical reactions. The erythro (±) isomer of the compound can be synthesized by simple reduction using sodium borohydride in methanol at -40°C . The erythro isomer can then be effectively converted into its threo (±) with 100% efficiency, by inversion, using methanesulfonyl chloride, cesium acetate, and crown ether-18-6 .

Biochemical Pathways

The compound affects the biochemical pathways associated with the synthesis of depsipeptides and lipopolysaccharides within cells . It plays a role in the synthesis of biologically active depsipeptides, which are isolated from organisms (mostly marine) and possess β-hydroxy acids .

Result of Action

The compound’s action results in the synthesis of erythro and threo isomers, which are crucial in organic synthesis . The compound also contributes to the synthesis of biologically active depsipeptides .

Action Environment

The environment significantly influences the compound’s action, efficacy, and stability. For instance, the synthesis of the erythro isomer requires a temperature of -40°C . Furthermore, the inversion of the erythro isomer to the threo isomer requires specific reagents .

属性

IUPAC Name |

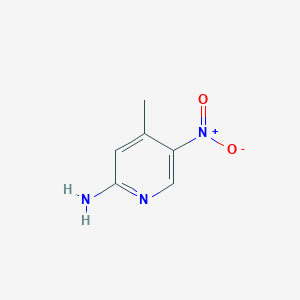

methyl 3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO5/c1-9(2,3)15-8(13)10-6(5-11)7(12)14-4/h6,11H,5H2,1-4H3,(H,10,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SANNKFASHWONFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CO)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90333258 | |

| Record name | Methyl N-(tert-butoxycarbonyl)serinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90333258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

69942-12-7 | |

| Record name | Methyl N-(tert-butoxycarbonyl)serinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90333258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

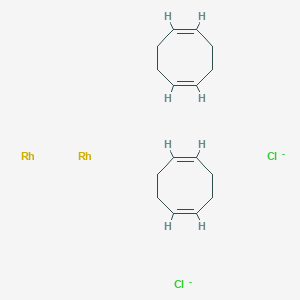

![6-Azabicyclo[3.1.0]hexane](/img/structure/B42858.png)

![2-[7-(Carboxymethyl)-13-oxo-1,4,7,10-tetrazabicyclo[8.2.1]tridecan-4-yl]acetic acid](/img/structure/B42883.png)